4,4,4-Trifluoro-3-oxobutanenitrile
CAS No.: 110234-68-9
Cat. No.: VC20814617
Molecular Formula: C4H2F3NO
Molecular Weight: 137.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110234-68-9 |
|---|---|
| Molecular Formula | C4H2F3NO |
| Molecular Weight | 137.06 g/mol |
| IUPAC Name | 4,4,4-trifluoro-3-oxobutanenitrile |
| Standard InChI | InChI=1S/C4H2F3NO/c5-4(6,7)3(9)1-2-8/h1H2 |
| Standard InChI Key | RDNQEPVYJCVARF-UHFFFAOYSA-N |
| SMILES | C(C#N)C(=O)C(F)(F)F |
| Canonical SMILES | C(C#N)C(=O)C(F)(F)F |
Introduction
Physical and Chemical Properties
4,4,4-Trifluoro-3-oxobutanenitrile possesses a distinct set of physical and chemical properties that define its behavior and applications. The compound has the molecular formula C₄H₂F₃NO with a calculated molecular weight of 137.06 g/mol . This relatively low molecular weight contributes to its volatility, as evidenced by its boiling point of 43°C at a reduced pressure of 2.5 Torr .
The density of 4,4,4-Trifluoro-3-oxobutanenitrile has been predicted to be approximately 1.350±0.06 g/cm³, which is consistent with other fluorinated organic compounds of similar size and structure . The molecule contains multiple functional groups that influence its chemical behavior, including a nitrile group (-C≡N), a carbonyl group (C=O), and a trifluoromethyl group (-CF₃).
From an acid-base perspective, the compound has a predicted pKa value of 2.74±0.10, indicating moderate acidity likely due to the electron-withdrawing effects of both the trifluoromethyl and carbonyl groups adjacent to the α-carbon . This acidity makes the compound potentially useful in various base-catalyzed transformations.
Key Physical Properties
The following table summarizes the essential physical properties of 4,4,4-Trifluoro-3-oxobutanenitrile:
Chemical Reactivity
The chemical reactivity of 4,4,4-Trifluoro-3-oxobutanenitrile is largely determined by its functional groups. The nitrile group is susceptible to hydrolysis, reduction, and nucleophilic addition reactions. As noted in related research on similar compounds, "Nitrile group is a very active group... can generate acid, acid amides, ester or amine etc. with other substance reaction" . This reactivity makes the compound valuable as a synthetic intermediate.
The carbonyl group provides another reactive site for nucleophilic addition, reduction, and condensation reactions. The presence of the strongly electron-withdrawing trifluoromethyl group adjacent to the carbonyl enhances the electrophilicity of the carbonyl carbon, potentially making it more reactive toward nucleophiles compared to non-fluorinated analogues.
The α-carbon between the nitrile and carbonyl groups likely possesses enhanced acidity due to the electron-withdrawing effects of both adjacent functional groups, making it a potential site for enolization and subsequent reactions typical of active methylene compounds.
| Route of Exposure | Potential Effect |
|---|---|
| Eye Contact | May cause eye irritation |
| Skin Contact | May cause skin irritation; May be harmful if absorbed through the skin; May cause sensitization by skin contact |
| Ingestion | Harmful if swallowed; May cause irritation of the digestive tract |
| Inhalation | May cause respiratory tract irritation; May be harmful if inhaled |
| Chronic Exposure | Limited evidence of a carcinogenic effect |
This information emphasizes the importance of proper personal protective equipment and handling procedures when working with this compound .
Fire and Spill Response
In case of fire involving 4,4,4-Trifluoro-3-oxobutanenitrile, appropriate extinguishing media include water spray, dry chemical, carbon dioxide, or chemical foam. Firefighters should wear self-contained breathing apparatus and full protective gear .
For accidental spills, the compound should be vacuumed or swept up and placed into a suitable disposal container, using appropriate personal protective equipment as specified in safety guidelines .
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